4-Aminobutanal

描述

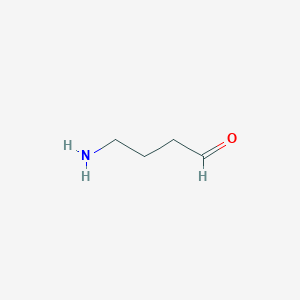

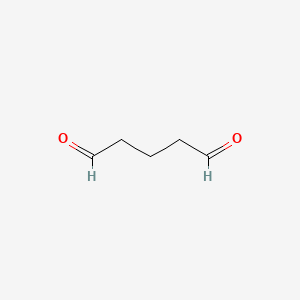

Structure

3D Structure

属性

IUPAC Name |

4-aminobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQLQEYLEYWJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

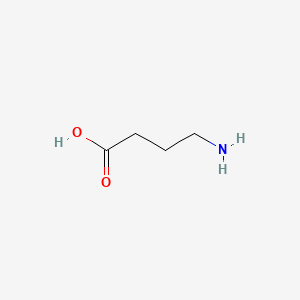

Canonical SMILES |

C(CC=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863389 | |

| Record name | 4-Aminobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4390-05-0 | |

| Record name | 4-Aminobutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4390-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Aminobutanal from Putrescine

Abstract

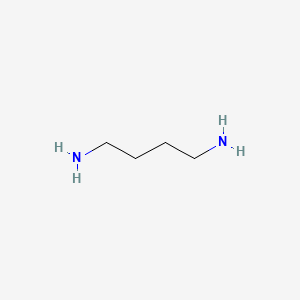

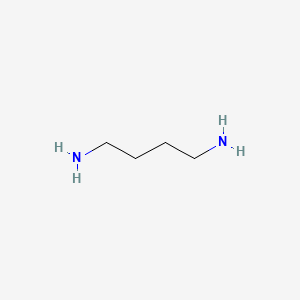

This compound, also known as γ-aminobutyraldehyde, is a critical metabolic intermediate in the catabolism of polyamines and a direct precursor to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Its synthesis from putrescine is a key biological transformation, primarily mediated by specific oxidoreductases. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound from putrescine, detailing the enzymes involved, their reaction mechanisms, and relevant quantitative data. It includes detailed experimental protocols and visual diagrams of metabolic pathways and experimental workflows to support research and development in neuroscience, metabolic engineering, and drug discovery.

Introduction

Putrescine, a ubiquitous diamine, undergoes oxidative deamination to form this compound.[3][4] This reaction is a pivotal step in polyamine degradation pathways, linking the metabolism of these essential molecules to the synthesis of GABA.[1][5] The enzymatic conversion is catalyzed by a family of amine oxidases, including putrescine oxidase, diamine oxidase (DAO), and monoamine oxidase B (MAO-B).[1][3][6] Understanding and controlling this synthesis is crucial for studying GABAergic systems, developing novel therapeutics targeting metabolic disorders, and for bio-production of valuable chemicals.

Enzymatic Synthesis of this compound

The primary and most efficient method for synthesizing this compound from putrescine is through enzymatic catalysis. This route offers high specificity and operates under mild conditions.

Key Enzymes and Reaction Mechanisms

Several enzymes can catalyze the oxidative deamination of putrescine.

-

Putrescine Oxidase (EC 1.4.3.10): This FAD-dependent enzyme, found in microorganisms like Micrococcus rubens, catalyzes the direct oxidation of putrescine.[3]

-

Reaction: Putrescine + O₂ + H₂O ⇌ this compound + NH₃ + H₂O₂[3]

-

-

Diamine Oxidase (DAO) (EC 1.4.3.22): Also known as AOC1, DAO is a copper-containing amine oxidase involved in the degradation of histamine (B1213489) and other polyamines, including putrescine.[6][7]

-

Monoamine Oxidase B (MAO-B) (EC 1.4.3.4): While primarily known for its role in neurotransmitter metabolism, MAO-B is also involved in the putrescine degradation pathway, particularly in astrocytes.[1][8] This pathway typically proceeds through an N-acetylated intermediate.[9]

-

Pathway: Putrescine → N-acetylputrescine → N-acetyl-γ-aminobutyraldehyde → this compound (via deacetylation) or further oxidation.[9]

-

The overall transformation is a key step in the metabolic route from polyamines to GABA, as illustrated below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CAS 4390-05-0) | Research Chemical [benchchem.com]

- 3. Putrescine oxidase - Wikipedia [en.wikipedia.org]

- 4. Rhea - reaction knowledgebase [rhea-db.org]

- 5. 4-aminobutyrate in mammalian putrescine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diamine oxidase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

4-Aminobutanal as a GABA Precursor in the Brain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] While the principal pathway for GABA synthesis in the brain is the decarboxylation of glutamate (B1630785) by glutamate decarboxylase (GAD), alternative pathways contribute to the overall GABA pool.[1] This guide focuses on an alternative biosynthetic route: the generation of GABA from the polyamine putrescine, via the intermediate 4-aminobutanal. This pathway, predominantly occurring in astrocytes, represents a potential target for novel therapeutic strategies aimed at modulating GABAergic neurotransmission in various neurological and psychiatric disorders.[2]

This document provides a comprehensive overview of the enzymatic conversion of putrescine to GABA through this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Metabolic Pathways

The conversion of putrescine to GABA in the brain proceeds through two primary routes, both culminating in the formation of this compound, which is subsequently oxidized to GABA. These pathways are particularly significant in astrocytes.[2]

-

Direct Oxidation Pathway: This pathway involves the direct oxidative deamination of putrescine to this compound by diamine oxidase (DAO). This compound is then converted to GABA by this compound dehydrogenase (ABALDH).[3][4]

-

Acetylation-Dependent Pathway: In this multi-step pathway, putrescine is first acetylated to N-acetylputrescine by putrescine acetyltransferase (PAT), also known as spermidine/spermine N1-acetyltransferase (SAT1).[5][6] N-acetylputrescine is then oxidatively deaminated by monoamine oxidase B (MAO-B) to produce N-acetyl-γ-aminobutyraldehyde. This intermediate is subsequently converted to N-acetyl-GABA, which is finally deacetylated to yield GABA.[7]

The following diagram illustrates these two interconnected pathways for GABA synthesis from putrescine.

Quantitative Data

The following tables summarize available quantitative data on metabolite concentrations and enzyme kinetics relevant to the this compound pathway in the brain. It is important to note that kinetic data for some enzymes, particularly with their specific substrates in this pathway and within brain tissue, are limited in the current literature.

Table 1: Metabolite Concentrations in Rat Brain

| Metabolite | Brain Region | Concentration | Method | Reference(s) |

| Putrescine | Hypothalamus | High | GC-MS | [2] |

| Putrescine | Basal Ganglia | High | GC-MS | [2] |

| Putrescine | Limbic System | High | GC-MS | [2] |

| Putrescine | Thalamus | Low | GC-MS | [2] |

| Putrescine | Cerebellum | Low | GC-MS | [2] |

| Putrescine | Striatum (extracellular) | ~3-fold increase after kainic acid infusion | Microdialysis | [8] |

| GABA | Hippocampus (male VPA model) | ~40% increase | HPLC | [9] |

| GABA | Hippocampus (male THAL model) | ~55% increase | HPLC | [9] |

| GABA | Hippocampal CA1 (neuropathic pain model) | Increased | Microdialysis | [10] |

| Glutamate | Hippocampus (male VPA model) | ~41% increase | HPLC | [9] |

| Glutamate | Hippocampus (male THAL model) | ~43% increase | HPLC | [9] |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Source | Km | Vmax | Reference(s) |

| Diamine Oxidase (DAO) | Putrescine | Human Intestinal Mucosa | 8.3 x 10-5 M | - | [4] |

| Diamine Oxidase (DAO) | Histamine (B1213489) | Human Intestinal Mucosa | 1.9 x 10-5 M | - | [4] |

| Monoamine Oxidase A (MAO-A) | Dopamine (B1211576) | Rat Brain | 120 µM | - | [11] |

| Monoamine Oxidase B (MAO-B) | Dopamine | Rat Brain | 340 µM | - | [11] |

| Monoamine Oxidase (MAO) | Noradrenaline | Porcine Brain Microvessels | 0.25 ± 0.05 mM | 1.35 ± 0.11 nmol O₂/min/mg protein | [12] |

| Spermidine/spermine N1-acetyltransferase (SAT1) | Spermidine | Zebrafish (recombinant) | 55 µM | - | [13] |

| Spermidine/spermine N1-acetyltransferase (SAT1) | Spermine | Zebrafish (recombinant) | 182 µM | - | [13] |

| 4-Aminobutyrate Aminotransferase | 4-Aminobutyrate | Rabbit Brain | - | Turnover number: 9.5 s-1 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a GABA precursor.

Measurement of Putrescine and GABA by HPLC-FLD

This protocol is adapted from methods described for the analysis of amino acids in brain microdialysates using pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[12][15]

Objective: To quantify the concentrations of putrescine and GABA in brain tissue homogenates or microdialysates.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector (FLD)

-

Reversed-phase C18 column

-

Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 7.2)

-

Mobile Phase B: Methanol or Acetonitrile

-

Derivatization reagent (OPA/sulfite): Dissolve 11 mg OPA in 250 µl absolute ethanol, add 820 µl of 1 M sodium sulfite, and bring the final volume to 5 ml with 0.1 M borate (B1201080) buffer (pH 9.5).[12]

-

Standards for putrescine and GABA

-

Brain tissue or microdialysate samples

-

Perchloric acid (PCA) for tissue homogenization

-

Centrifuge

Procedure:

-

Sample Preparation (Tissue):

-

Homogenize brain tissue in ice-cold 0.4 M PCA.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Derivatization:

-

In an autosampler vial, mix the sample (or standard) with the OPA/sulfite derivatization reagent. The ratio will depend on the system but is typically automated.

-

Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.

-

-

HPLC-FLD Analysis:

-

Set the fluorescence detector to an excitation wavelength of 220 nm and an emission wavelength of 385 nm.[12]

-

Equilibrate the C18 column with the starting mobile phase composition.

-

Inject the derivatized sample.

-

Run a gradient elution program to separate the derivatized amino acids. An example gradient could be:

-

0-5 min: 10% B

-

5-25 min: Gradient to 70% B

-

25-30 min: Hold at 70% B

-

30-35 min: Return to 10% B and re-equilibrate.

-

-

Identify and quantify the peaks for putrescine and GABA by comparing their retention times and peak areas to those of the standards.

-

Workflow Diagram:

Diamine Oxidase (DAO) Activity Assay

This protocol is a generalized fluorometric assay based on commercially available kits.[2][9][16]

Objective: To measure the enzymatic activity of DAO in brain tissue lysates.

Principle: DAO catalyzes the oxidation of a substrate (e.g., putrescine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then used in a coupled reaction with a probe and horseradish peroxidase (HRP) to generate a fluorescent product, which is proportional to the DAO activity.

Materials:

-

DAO Assay Kit (containing assay buffer, DAO probe, DAO substrate, and H₂O₂ standard)

-

Brain tissue

-

Dounce homogenizer

-

Protease inhibitor cocktail

-

Black, flat-bottom 96-well plate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation:

-

Homogenize ~10 mg of brain tissue in 50 µL of ice-cold DAO Assay Buffer containing a protease inhibitor cocktail.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant (tissue lysate).

-

-

Assay Protocol:

-

Prepare H₂O₂ standards in the 96-well plate as per the kit instructions to generate a standard curve.

-

Add 2-50 µL of the tissue lysate to sample wells. Adjust the final volume to 50 µL with DAO Assay Buffer.

-

For each sample, prepare a parallel background control well.

-

Prepare a Reaction Mix containing DAO Assay Buffer, DAO Probe, and DAO Enzyme Mix (HRP).

-

Prepare a Background Mix identical to the Reaction Mix but without the DAO substrate.

-

Add 50 µL of the Reaction Mix to the sample wells.

-

Add 50 µL of the Background Mix to the background control wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement and Calculation:

-

Measure the fluorescence at Ex/Em = 535/587 nm.

-

Subtract the background control fluorescence from the sample fluorescence.

-

Calculate the H₂O₂ concentration in the sample wells using the H₂O₂ standard curve.

-

Calculate DAO activity based on the amount of H₂O₂ generated per unit time per amount of protein in the sample.

-

Monoamine Oxidase B (MAO-B) Activity Assay

This protocol is based on commercially available fluorometric assay kits for measuring MAO-B specific activity.[10]

Objective: To measure the enzymatic activity of MAO-B in brain tissue lysates, particularly its ability to metabolize substrates relevant to the acetylation-dependent GABA synthesis pathway.

Principle: MAO-B catalyzes the oxidative deamination of its substrate, producing an aldehyde, ammonia, and H₂O₂. The H₂O₂ is then detected using a fluorometric probe in a coupled reaction. To measure MAO-B activity specifically, the MAO-A inhibitor Clorgyline is included.

Materials:

-

MAO Activity Assay Kit (containing assay buffer, probe, MAO substrate e.g., Tyramine, H₂O₂ standard)

-

MAO-A inhibitor (Clorgyline)

-

Brain tissue

-

Homogenizer

-

Black, flat-bottom 96-well plate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation:

-

Homogenize brain tissue in MAO Assay Buffer on ice.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Assay Protocol:

-

Prepare H₂O₂ standards in the 96-well plate.

-

To measure MAO-B activity, add 1-40 µL of supernatant and 10 µL of 10 µM Clorgyline working solution to the sample wells. Adjust the volume to 50 µL/well with MAO Assay Buffer.

-

Prepare background control wells for each sample.

-

Prepare a Reaction Mix containing the MAO substrate, probe, and enzyme mix (HRP).

-

Prepare a Background Reaction Mix without the MAO substrate.

-

Add 50 µL of the Reaction Mix to the sample wells.

-

Add 50 µL of the Background Reaction Mix to the background control wells.

-

-

Measurement and Calculation:

-

Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 60 minutes.

-

Choose two time points in the linear range of the reaction to calculate the rate of fluorescence increase.

-

Calculate the MAO-B activity based on the rate of H₂O₂ production, after subtracting the background, and normalize to the protein concentration of the sample.

-

"Sniffer-Patch" Technique for Detecting GABA Release

This advanced electrophysiological technique allows for the real-time detection of GABA release from cells or in brain slices.[17][18]

Objective: To detect and quantify GABA release from astrocytes following stimulation or application of precursors like putrescine.

Principle: An outside-out patch of membrane containing GABAA receptors is pulled from a cell (e.g., a HEK cell stably expressing GABAA receptors or a neuron). This "sniffer-patch" is then moved close to the cell of interest (e.g., an astrocyte). GABA released from the astrocyte will bind to the receptors in the patch, eliciting a measurable current.

Materials:

-

Patch-clamp setup (amplifier, micromanipulators, microscope)

-

HEK cells stably expressing GABAA receptors or cultured neurons

-

Borosilicate glass pipettes

-

Recording chamber with perfusion system

-

Appropriate intracellular and extracellular solutions

Procedure:

-

Prepare the "Sniffer" Patch:

-

Obtain a whole-cell recording from a HEK cell or neuron.

-

Slowly pull the pipette away from the cell to form an outside-out patch. The extracellular surface of the membrane with GABAA receptors will be facing outwards.

-

-

Position the Sniffer:

-

Using a micromanipulator, carefully move the sniffer-patch pipette close to the astrocyte being studied in the brain slice or culture.

-

-

Stimulate and Record:

-

Stimulate the astrocyte to release GABA. This can be done by applying putrescine to the bath, electrical stimulation, or other pharmacological means.

-

Record the current from the sniffer-patch pipette in voltage-clamp mode. The opening of GABAA channels will result in an inward chloride current (depending on the holding potential and chloride concentrations).

-

-

Calibration:

-

After the experiment, move the sniffer-patch away from the slice and apply known concentrations of GABA to generate a dose-response curve. This allows for the conversion of the recorded current into an approximate GABA concentration.[18]

-

Workflow Diagram:

Conclusion

The synthesis of GABA from putrescine via this compound represents a significant, yet often overlooked, metabolic pathway in the brain, particularly within astrocytes. Understanding the enzymes and regulatory mechanisms involved in this pathway opens new avenues for research and drug development. The methodologies outlined in this guide provide a robust framework for investigating the contribution of this pathway to GABAergic neurotransmission and its potential role in the pathophysiology of CNS disorders. Further research, especially in elucidating the kinetic properties of the key enzymes in the brain and the in vivo dynamics of this compound, will be crucial for fully realizing the therapeutic potential of targeting this alternative GABA synthesis route.

References

- 1. Diamine oxidase - Wikipedia [en.wikipedia.org]

- 2. Distribution of putrescine in rat brain measured by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Distribution and properties of human intestinal diamine oxidase and its relevance for the histamine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Pharmacokinetics of monoamine oxidase B inhibitors in Parkinson's disease: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Putrescine catabolism in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extracellular putrescine content after acute excitotoxic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]

- 10. In vivo evaluation of the hippocampal glutamate, GABA and the BDNF levels associated with spatial memory performance in a rodent model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine oxidase activity in brain microvessels determined using natural and artificial substrates: relevance to the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinetic and spectral properties of rabbit brain 4-aminobutyrate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-aminobutyrate in mammalian putrescine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxic effects of putrescine in rat brain: Polyamines can be involved in the action of excitotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In the developing rat hippocampus a tonic GABAA-mediated conductance selectively enhances the glutamatergic drive of principal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Concentrations of glutamate and N-acetylaspartate detected by magnetic resonance spectroscopy in the rat hippocampus correlate with hippocampal-dependent spatial memory performance [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Aminobutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutanal, also known as γ-aminobutyraldehyde, is a bifunctional molecule of significant interest in neurobiology and organic synthesis. Its structure, incorporating both a primary amine and a reactive aldehyde group, makes it a versatile building block for the synthesis of various nitrogen-containing heterocycles. Biologically, it serves as a crucial intermediate in the metabolic pathway converting putrescine to the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound, including experimental considerations and relevant signaling pathways.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[3] Its polarity, stemming from the amino and aldehyde functional groups, grants it solubility in water and other polar organic solvents.[3] The stability of this compound is a critical consideration for its handling and storage; it is sensitive to oxidation and should be stored in a cool, dark place under an inert atmosphere, with freezer storage at or below -20°C recommended to maintain its integrity.[1]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound[4][5] |

| Synonyms | γ-Aminobutyraldehyde, GABA aldehyde, 4-aminobutyraldehyde[2][6] |

| Molecular Formula | C₄H₉NO[4][5] |

| Molecular Weight | 87.12 g/mol [4][5] |

| CAS Number | 4390-05-0[2] |

| SMILES | NCCCC=O[7] |

| InChI Key | DZQLQEYLEYWJIB-UHFFFAOYSA-N[2] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [3] |

| Boiling Point | ~125 °C, 159.9 °C at 760 mmHg, 164.50 °C | [3][6][8] |

| Melting Point | -12.50 °C | [3] |

| Density | 0.911 g/cm³, 0.9280 g/cm³ | [3][8] |

| Solubility | Soluble in water and polar organic solvents | [3] |

Note: Discrepancies in reported boiling points may be attributed to different experimental conditions or the compound's purity.

Chemical Structure and Reactivity

The structure of this compound features a four-carbon chain with a terminal aldehyde group (-CHO) and a primary amino group (-NH₂) at the C4 position. This bifunctionality dictates its chemical reactivity. The aldehyde group is susceptible to nucleophilic attack and can undergo oxidation to a carboxylic acid or reduction to a primary alcohol. The amino group, being basic and nucleophilic, can participate in reactions such as acylation and alkylation. The presence of both functional groups allows for intramolecular reactions, leading to the formation of cyclic structures.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. Key absorptions include:

-

~3422 cm⁻¹: N-H stretching of the primary amine.

-

~2956 cm⁻¹: C-H stretching of the alkyl chain.

-

~1734 cm⁻¹: C=O stretching of the aldehyde.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed spectral assignments for this compound are not extensively published, the expected ¹H and ¹³C NMR spectra would show signals corresponding to the different carbon and hydrogen environments in the molecule.

-

¹H NMR: One would expect signals for the aldehydic proton (downfield, ~9-10 ppm), the protons on the carbon adjacent to the amino group, the protons on the carbon adjacent to the aldehyde, and the central methylene (B1212753) protons. The amino group protons may appear as a broad singlet.

-

¹³C NMR: The spectrum would show four distinct signals for the four carbon atoms, with the carbonyl carbon appearing furthest downfield (~200 ppm).

Biological Role: The Putrescine to GABA Pathway

This compound is a key intermediate in an alternative biosynthetic pathway for GABA, starting from the polyamine putrescine. This pathway is particularly relevant in certain cell types, such as astrocytes.[1][10] The conversion of putrescine to GABA involves a series of enzymatic steps.

One major route involves the action of monoamine oxidase B (MAO-B) and other enzymes. Putrescine is first acetylated by putrescine acetyltransferase (PAT), also known as spermidine/spermine N1-acetyltransferase (SAT1), to form N-acetylputrescine.[11][12] MAO-B then oxidizes N-acetylputrescine to N-acetyl-γ-aminobutyraldehyde.[11] This intermediate is subsequently converted to N-acetyl-GABA by an aldehyde dehydrogenase (ALDH), and finally deacetylated to yield GABA.[11]

An alternative, more direct pathway involves the oxidative deamination of putrescine by diamine oxidase (DAO) to directly yield this compound.[2] this compound is then oxidized to GABA by an aminobutyraldehyde dehydrogenase (ABALDH), such as ALDH1A1.[2][13]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H9NO | CID 118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound (EVT-368546) | 4390-05-0 [evitachem.com]

- 7. Showing Compound 4-Aminobutyraldehyde (FDB022412) - FooDB [foodb.ca]

- 8. Putrescine catabolism in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NAD(+)-aminoaldehyde dehydrogenase candidates for 4-aminobutyrate (GABA) and β-alanine production during terminal oxidation of polyamines in apple fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Critical Role of Astrocytic Polyamine and GABA Metabolism in Epileptogenesis [frontiersin.org]

- 11. 4-Acetamidobutanal - Wikipedia [en.wikipedia.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Aldehyde Dehydrogenase 1a1 Mediates a GABA Synthesis Pathway in Midbrain Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminobutanal: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

This technical guide provides a comprehensive overview of 4-Aminobutanal, a pivotal intermediate in cellular metabolism. The document details its chemical properties, metabolic pathways, and its significance in neuroscience and drug development. Included are detailed experimental protocols and data presented in a clear, tabular format to support researchers and scientists in their understanding and application of this compound.

Chemical and Physical Properties

This compound, also known as γ-aminobutyraldehyde, is a reactive aliphatic aldehyde and a primary amine.[1] Its bifunctional nature makes it a versatile building block in organic synthesis and a key metabolite in various biological processes.[1]

| Property | Value | Reference |

| CAS Number | 4390-05-0 | [1] |

| Molecular Formula | C4H9NO | [1] |

| Molecular Weight | 87.12 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | γ-aminobutyraldehyde, GABA aldehyde, 4-aminobutyraldehyde | [1][2] |

| Physical Description | Solid | [3] |

| Storage Conditions | Store in a cool, dark place under an inert atmosphere, preferably at -20°C or below. | [1] |

Metabolic Significance

This compound is a critical intermediate in two major metabolic pathways: the catabolism of polyamines and the biosynthesis of the neurotransmitter γ-aminobutyric acid (GABA).

Polyamine Catabolism

Polyamines, such as putrescine, spermidine, and spermine, are essential polycationic molecules involved in cell growth and proliferation.[4] The intracellular concentration of polyamines is tightly regulated, and their catabolism is a key homeostatic mechanism. This compound is produced from the oxidative deamination of putrescine, a reaction catalyzed by diamine oxidase (DAO) or monoamine oxidase B (MAO-B).[1][2]

GABA Shunt Pathway

This compound serves as a precursor in an alternative pathway for the synthesis of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][2] Following its formation from putrescine, this compound is further oxidized by aldehyde dehydrogenase (ALDH) to yield GABA.[2] While this is a minor pathway for GABA synthesis in the brain, it plays a more significant role in the developing brain and retina.[1]

Signaling Pathways and Logical Relationships

The metabolic fate of this compound is intricately linked to cellular signaling and homeostasis. The following diagrams illustrate the key pathways involving this molecule.

Caption: Polyamine Catabolism and GABA Synthesis Pathway.

Experimental Protocols

Synthesis of this compound Diethyl Acetal (B89532) (A Protected Form)

Due to the inherent instability of this compound, it is often handled in its more stable, protected form, such as this compound diethyl acetal. A general synthetic approach involves the reaction of 4-chlorobutanal (B1267710) diethyl acetal with an amine.

Materials:

-

4-Chlorobutanal diethyl acetal

-

Aqueous dimethylamine (B145610) solution

-

Methylene (B1212753) chloride

-

5% Sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Dissolve 4-chlorobutanal diethyl acetal in an aqueous dimethylamine solution.

-

Stir the solution for 15 minutes at ambient temperature.

-

Warm the reaction mixture to 50°C and stir for 3 hours.

-

After cooling to room temperature, extract the product with methylene chloride.

-

Wash the combined organic layers with 5% sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 4-(N,N-dimethylamino)butanal diethyl acetal.

This protocol is adapted from a general method and may require optimization for specific experimental needs.

Enzymatic Assay for Aldehyde Dehydrogenase (ALDH) Activity using a General Substrate

This protocol describes a colorimetric assay to measure ALDH activity, which is the enzyme responsible for converting this compound to GABA. This assay uses acetaldehyde (B116499) as a general substrate.

Materials:

-

ALDH Assay Buffer

-

Acetaldehyde

-

ALDH Substrate Mix

-

NADH Standard

-

96-well plate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold ALDH Assay Buffer. Centrifuge to remove insoluble material.

-

NADH Standard Curve: Prepare a standard curve with known concentrations of NADH in the ALDH Assay Buffer.

-

Reaction Mix: For each sample and standard, prepare a reaction mix containing ALDH Assay Buffer, Acetaldehyde, and ALDH Substrate Mix.

-

Measurement: Add the sample or NADH standard to the reaction mix in a 96-well plate. Measure the absorbance at 450 nm in a kinetic mode for 20-60 minutes.

-

Calculation: Determine the ALDH activity by comparing the rate of change in absorbance of the sample to the NADH standard curve.

This is a general protocol and may need to be optimized for use with this compound as a substrate.

Quantification of Amines by High-Performance Liquid Chromatography (HPLC)

This is a general method for the analysis of amino compounds after derivatization.

Materials:

-

Chiral derivatizing agent (e.g., (R)-(+)-1-phenylethanesulfonyl chloride)

-

Organic solvent (e.g., chloroform)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Procedure:

-

Derivatization: Dissolve the amine-containing sample in an organic solvent. Add the chiral derivatizing agent and allow the reaction to proceed.

-

HPLC Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the derivatized sample.

-

Run the analysis and record the chromatogram.

-

Identify and quantify the peaks corresponding to the derivatized amines.

-

This protocol requires significant optimization for the specific analysis of this compound, including the choice of derivatizing agent, mobile phase, and detection wavelength.

Role in Drug Development and Disease

The metabolic pathways involving this compound are of significant interest in drug development and the study of neurodegenerative diseases.

Drug Development

As a versatile chemical building block, this compound and its derivatives are utilized in the synthesis of various pharmaceutical compounds, including tryptamine (B22526) derivatives and other alkaloids.[1][4] Its unique structure allows for the creation of complex nitrogen-containing heterocyclic compounds.[1]

Neurodegenerative Diseases

Alterations in amino acid and polyamine metabolism have been implicated in the pathophysiology of several neurodegenerative diseases.[5] Given that this compound is a key intermediate in these pathways, its role in conditions such as Alzheimer's disease, Parkinson's disease, and Huntington's disease is an active area of research. Understanding the regulation of this compound levels and the enzymes involved in its metabolism may provide novel therapeutic targets for these disorders.

Conclusion

This compound is a molecule of significant interest to researchers in chemistry, biology, and medicine. Its central role in polyamine catabolism and GABA synthesis highlights its importance in cellular function and dysfunction. This guide provides a foundational understanding of its properties, metabolic pathways, and potential applications, along with practical experimental protocols to facilitate further research in this exciting field.

References

- 1. This compound (CAS 4390-05-0) | Research Chemical [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H9NO | CID 118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|Chemical Reagent|RUO [benchchem.com]

- 5. The role of amino acid metabolism in neurodegenerative diseases [accscience.com]

The Nexus of Neurobiology and Synthesis: An In-depth Technical Guide to 4-Aminobutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutanal, also known by synonyms such as γ-aminobutyraldehyde, 4-aminobutyraldehyde, or GABA aldehyde, is a pivotal intermediate in cellular metabolism and a compound of significant interest in the fields of neurobiology and synthetic chemistry.[1] Structurally, it is a four-carbon aliphatic aldehyde with an amino group at the terminal position. This bifunctional nature, possessing both a reactive aldehyde and a primary amine, makes it a versatile building block in organic synthesis and a key player in biochemical pathways.[2][3] Its primary biological significance lies in its role as a direct precursor to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system.[1][2][4] This guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its application in research and synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | γ-Aminobutyraldehyde, GABA aldehyde, 4-Aminobutyraldehyde | [1][2] |

| CAS Number | 4390-05-0 | [2] |

| Molecular Formula | C4H9NO | [2][5] |

| Molar Mass | 87.122 g·mol−1 | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Solubility | Soluble in water and polar organic solvents | [3][4] |

Historical Context and Discovery

The conceptual origins of synthesizing aminoaldehydes like this compound can be traced back to the foundational work of Adolf Strecker on amino acid synthesis in 1850.[6] While Strecker's work focused on α-amino acids, his methodologies investigating carbonyl-amine reactivity laid the groundwork for the later synthesis of ω-aminoaldehydes. The specific focus on this compound and its synthesis likely emerged with the growing interest in the metabolism of polyamines and its connection to neurotransmitter biosynthesis. Although a definitive timeline for the initial discovery and isolation of this compound is not well-documented in readily available literature, its identification as a metabolic intermediate is intrinsically linked to the elucidation of the metabolic pathways of putrescine and the biosynthesis of GABA.

Biosynthesis of this compound and its Conversion to GABA

In biological systems, this compound is primarily derived from the diamine putrescine. This conversion is a key step in a metabolic pathway that, while considered a minor route for GABA synthesis in the brain, is significant.[1] The biosynthesis involves the following key enzymatic steps:

-

Oxidative Deamination of Putrescine: Putrescine is converted to this compound through the action of amine oxidases. Two main enzymes are involved in this step:

-

Conversion to GABA: this compound is subsequently oxidized to form γ-aminobutyric acid (GABA). This reaction is catalyzed by aminobutyraldehyde dehydrogenase (ABALDH) , an NAD⁺-dependent enzyme.[1][2]

An alternative fate for this compound in some organisms is its spontaneous cyclization to form Δ¹-pyrroline, which can then be converted to GABA by the enzyme pyrroline (B1223166) dehydrogenase.[2]

Chemical Synthesis of this compound

The synthesis of this compound presents challenges due to the presence of two reactive functional groups. Several strategies have been developed to achieve its synthesis, often involving the use of protecting groups.

Synthesis Methods and Yields

| Method | Description | Reported Yield | References |

| Reductive Amination | Reductive amination of 4-oxobutyraldehyde with ammonia (B1221849) or an ammonium (B1175870) salt. | Not specified | [2] |

| Oxidation of 1,4-Butanediol Derivatives | Involves the oxidation of suitable precursors derived from 1,4-butanediol. | Not specified | [2] |

| Gabriel Synthesis | A robust method for preparing primary amines, which can be adapted for this compound synthesis, often requiring protection of the aldehyde group. | Not specified | [1] |

| Aminating Catalytic Hydrogenation | A two-step process starting from but-2-en-1,4-diol, which is isomerized and then undergoes aminating catalytic hydrogenation. This method is reported for the synthesis of the related compound 4-aminobutanol. | 81% (for 4-aminobutanol) | [7] |

Detailed Experimental Protocols

1. Gabriel Synthesis Approach (Conceptual Workflow)

The Gabriel synthesis provides a reliable route to primary amines and can be adapted for this compound. A common strategy involves the protection of the aldehyde functionality, followed by the introduction of the amine via the Gabriel synthesis, and subsequent deprotection.

-

Step 1: Protection of the Aldehyde. A suitable starting material, such as a 4-halobutanal, has its aldehyde group protected, for example, as a diethyl acetal (B89532).

-

Step 2: N-Alkylation of Phthalimide (B116566). The protected halo-acetal is reacted with potassium phthalimide to form the N-substituted phthalimide.

-

Step 3: Deprotection. The phthalimide group is removed, typically via hydrazinolysis (Ing-Manske procedure), to yield the primary amine. The acetal protecting group is then hydrolyzed under acidic conditions to reveal the aldehyde.

2. Reductive Amination of 4-Oxobutyraldehyde (Protocol Outline)

This method offers a more direct route to this compound.

-

Reaction Setup: 4-Oxobutyraldehyde is treated with ammonia or an ammonium salt in a suitable solvent.

-

Imine Formation: An intermediate imine is formed in situ.

-

Reduction: The imine is subsequently reduced to yield this compound. The choice of reducing agent is critical to avoid the reduction of the aldehyde group.

Caution: The purity of the starting 4-oxobutyraldehyde is crucial, as impurities can lead to the formation of pyrrolidine (B122466) side products.[2]

Biological Role and Research Applications

The primary and most well-established biological role of this compound is as an intermediate in the biosynthesis of GABA from putrescine.[1][2] This metabolic link makes it a compound of interest for studying neurotransmitter synthesis and regulation.

Research Applications:

-

Neurobiology: As a direct precursor to GABA, this compound is a valuable tool for investigating GABAergic neurotransmission and its role in various neurological and psychiatric conditions.[6]

-

Metabolic Studies: It is used in research to explore the pathways of polyamine metabolism and their physiological effects.[6]

-

Synthetic Chemistry: The dual functionality of this compound makes it a useful building block in the synthesis of various pharmaceuticals and other biologically active molecules, including complex nitrogen-containing heterocycles.[2][6] For instance, it has been utilized in the total synthesis of tetraponerine alkaloids.[2]

-

Plant Biology: A methylated derivative, 4-methylaminobutanal, is a key intermediate in the biosynthesis of tropane (B1204802) alkaloids in plants.[6]

Conclusion

This compound stands at a crucial intersection of metabolism, neuroscience, and synthetic chemistry. Its role as a precursor to the main inhibitory neurotransmitter, GABA, underscores its biological importance. While its synthesis can be challenging, various chemical routes have been established, providing researchers with access to this versatile molecule. Future research will likely continue to unveil more about the subtle regulatory roles of the polyamine-GABA pathway and leverage the unique chemical properties of this compound for the development of novel therapeutics and complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Keeping the Balance: GABAB Receptors in the Developing Brain and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. DE19602049A1 - High yield 4-amino-butanol preparation - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

The Enigmatic Metabolite: A Technical Guide to the Natural Occurrence of 4-Aminobutanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobutanal, also known as γ-aminobutyraldehyde, is a naturally occurring aldehyde that serves as a critical intermediate in the metabolism of polyamines and as a precursor to the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1] Its presence has been reported across a wide range of organisms, from bacteria to plants and mammals, highlighting its fundamental role in cellular physiology.[2] This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic and metabolic pathways, and detailed methodologies for its analysis.

Natural Occurrence and Quantitative Data

While this compound is a known metabolite in numerous species, including Escherichia coli, Arabidopsis thaliana, and Homo sapiens, comprehensive quantitative data on its endogenous concentrations in various tissues and organisms remain scarce in publicly available literature.[2][3] The transient and reactive nature of this aldehyde makes its accurate quantification challenging. However, its formation is a key step in well-established metabolic pathways, and its concentration is tightly regulated by the activity of downstream enzymes.

Table 1: Qualitative Occurrence of this compound in Various Organisms

| Kingdom | Organism | Tissue/Cellular Location | Primary Role | Citation(s) |

| Bacteria | Escherichia coli | Cytoplasm | Intermediate in putrescine degradation | [2] |

| Plants | Arabidopsis thaliana | Roots, Aerial Parts | Response to salt stress, GABA precursor | [3] |

| Mammals | Homo sapiens | Liver, Brain | Polyamine catabolism, GABA precursor | [2][4] |

| Mammals | Mouse | Brain, Liver | Polyamine catabolism | [4] |

| Mammals | Rat | Brain | Neurotransmitter metabolism | [5] |

Note: This table reflects the confirmed presence of this compound's metabolic pathways. Specific concentration values are not widely reported in the cited literature.

Biosynthesis and Metabolism of this compound

This compound is primarily formed through the oxidative deamination of the polyamine putrescine. This conversion is catalyzed by two main classes of enzymes: copper-containing amine oxidases (CuAOs), also known as diamine oxidases (DAOs), and flavin-dependent polyamine oxidases (PAOs).[6] In mammals, monoamine oxidase B (MAO-B) can also contribute to this conversion.[7]

Once formed, this compound stands at a metabolic crossroads. It can be further metabolized via two principal routes:

-

Oxidation to GABA: this compound is irreversibly oxidized to γ-aminobutyric acid (GABA) by the action of aminobutyraldehyde dehydrogenase (ABALDH), an NAD+-dependent enzyme.[8] This pathway is a source of GABA in various tissues, including the brain, although it is considered a minor pathway for GABA synthesis in the adult brain compared to the decarboxylation of glutamate.[7]

-

Cyclization to Δ¹-pyrroline: this compound can spontaneously cyclize to form the imine Δ¹-pyrroline.[9] This cyclic compound is then a substrate for other enzymatic reactions.

The key enzymes involved in the turnover of this compound are summarized in Table 2.

Table 2: Key Enzymes in this compound Metabolism

| Enzyme | Abbreviation | EC Number | Reaction | Organism(s) |

| Diamine Oxidase | DAO | 1.4.3.22 | Putrescine → this compound + NH₃ + H₂O₂ | Plants, Mammals |

| Polyamine Oxidase | PAO | 1.5.3.11 | Spermidine/Spermine → this compound/N-(3-aminopropyl)-4-aminobutanal + 1,3-Diaminopropane + H₂O₂ | Plants |

| Monoamine Oxidase B | MAO-B | 1.4.3.4 | Putrescine → this compound | Mammals |

| Aminobutyraldehyde Dehydrogenase | ABALDH | 1.2.1.19 | This compound + NAD⁺ + H₂O → 4-Aminobutanoate (GABA) + NADH + 2H⁺ | Bacteria, Plants, Mammals |

Diagram of the core metabolic pathways of this compound.

Caption: Metabolic fate of this compound.

Experimental Protocols

The quantification of this compound in biological samples is challenging due to its low concentration, high reactivity, and polarity. Successful analysis typically requires a multi-step process involving extraction, derivatization, and chromatographic separation coupled with sensitive detection.

I. Sample Preparation and Extraction

The choice of extraction method depends on the sample matrix. For polar metabolites like this compound, a liquid-liquid extraction using a polar solvent system is generally effective.

Protocol 1: Extraction of Polar Metabolites from Plant Tissue [1][10]

-

Harvest and Flash-Freeze: Harvest plant tissue (e.g., Arabidopsis seedlings) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

Extraction Solvent Preparation: Prepare a methyl-tert-butyl ether (MTBE):methanol:water (3:1:1, v/v/v) solvent mixture.

-

Extraction: Add 1 mL of the pre-chilled extraction solvent to approximately 50 mg of homogenized tissue powder in a microcentrifuge tube.

-

Vortex and Sonicate: Vortex the mixture vigorously for 10 minutes at 4°C, followed by sonication for 15 minutes in an ice-water bath.

-

Phase Separation: Add 500 µL of water to induce phase separation. Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Fraction Collection: Three phases will be formed: an upper non-polar (lipid) phase, a lower polar (aqueous) phase containing this compound, and a solid pellet. Carefully collect the lower aqueous phase for derivatization and analysis.

Protocol 2: Extraction of Neurotransmitters from Brain Tissue [5][11]

-

Tissue Dissection and Homogenization: Rapidly dissect the brain region of interest on an ice-cold plate. Homogenize the tissue in 10 volumes of ice-cold 0.1 M perchloric acid containing an appropriate internal standard.

-

Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the neurotransmitters and other small molecules.

-

pH Adjustment: Adjust the pH of the supernatant to ~3.0 with a potassium acetate (B1210297) buffer to prepare for solid-phase extraction or direct derivatization.

II. Derivatization for Chromatographic Analysis

Due to its lack of a strong chromophore and its volatility, this compound requires derivatization prior to analysis by HPLC or GC.

Protocol 3: OPA Derivatization for HPLC-Fluorescence Detection [9]

This method targets the primary amine group of this compound.

-

Reagent Preparation:

-

Borate (B1201080) Buffer: 0.4 M boric acid, adjusted to pH 10.2 with NaOH.

-

OPA Reagent: 10 mg/mL o-phthalaldehyde (B127526) in methanol.

-

Thiol Reagent: 50 mg/mL N-acetyl-L-cysteine (NAC) in water.

-

Derivatization Reagent (prepare fresh daily): Mix 1 mL borate buffer, 100 µL OPA solution, and 400 µL NAC solution.

-

-

Derivatization Reaction:

-

In a microvial, mix 100 µL of the extracted sample with 100 µL of the freshly prepared derivatization reagent.

-

Vortex for 30 seconds and allow the reaction to proceed for 2 minutes at room temperature.

-

-

Sample Dilution and Injection: Dilute the reaction mixture with the initial mobile phase and inject it into the HPLC system.

Protocol 4: PFBHA Derivatization for GC-MS Analysis [6][12]

This method targets the aldehyde group of this compound.

-

Reagent Preparation: Prepare a 10 mg/mL solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).

-

Derivatization Reaction:

-

To 100 µL of the extracted sample, add 100 µL of the PFBHA solution.

-

Incubate the mixture at 60°C for 30 minutes.

-

-

Extraction of Derivatives:

-

After cooling, extract the PFBHA-derivatized this compound with 500 µL of hexane (B92381) or ethyl acetate by vigorous vortexing.

-

Centrifuge to separate the phases and transfer the organic layer to a new vial.

-

-

Sample Concentration and Injection: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of hexane for GC-MS analysis.

III. Chromatographic Analysis

HPLC with Fluorescence Detection (after OPA derivatization):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.2.

-

Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

-

Gradient: A linear gradient from 10% to 70% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.

GC-MS (after PFBHA derivatization):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection: Splitless injection at 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550, or selected ion monitoring (SIM) for target ions.

IV. Enzyme Activity Assays

Protocol 5: Aminobutyraldehyde Dehydrogenase (ABALDH) Activity Assay [7][8]

This assay measures the conversion of this compound to GABA by monitoring the production of NADH.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer, pH 8.0.

-

1 mM NAD⁺.

-

Sample containing ABALDH (e.g., tissue homogenate supernatant).

-

-

Initiate Reaction: Start the reaction by adding 1 mM this compound.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time using a spectrophotometer.

-

Calculate Activity: The rate of NADH production is proportional to the ABALDH activity.

Caption: General workflow for this compound analysis.

Conclusion

This compound is a pivotal metabolite in the interface of polyamine catabolism and neurotransmitter synthesis across a broad spectrum of organisms. While its direct quantification remains a challenge, the combination of appropriate extraction techniques, targeted derivatization, and sensitive chromatographic methods provides a robust framework for its analysis. Further research to establish baseline concentrations of this compound in various physiological and pathological states will be invaluable for understanding its role in health and disease, and for the development of novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. EC 1.2.1.19 - aminobutyraldehyde dehydrogenase. [ebi.ac.uk]

- 3. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Plant polyamine catabolism: The state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enzyme-database.org [enzyme-database.org]

- 8. Aminobutyraldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uncovering de novo polyamine biosynthesis in the gut microbiome and its alteration in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Aminobutanal Metabolic Pathway in Mammals: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the 4-aminobutanal metabolic pathway in mammals, a critical route for the catabolism of polyamines and the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the core components of this pathway, including its enzymes, intermediates, and regulatory mechanisms. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of this pivotal metabolic route.

Introduction

The this compound metabolic pathway represents a key junction in cellular metabolism, linking polyamine degradation to neurotransmitter synthesis. This compound, also known as γ-aminobutyraldehyde, is a transient intermediate derived from the oxidative deamination of putrescine.[1] Its subsequent oxidation to 4-aminobutanoate, commonly known as GABA, is a crucial step in an alternative pathway for the synthesis of this major inhibitory neurotransmitter in the mammalian central nervous system.[1][2][3] While the primary route for GABA synthesis is the decarboxylation of glutamate (B1630785), the putrescine-derived pathway is significant, particularly in specific cell types like astrocytes and during certain developmental stages.[4][5] Dysregulation of this pathway has been implicated in various neurological disorders, including epilepsy, making it a pathway of considerable interest for therapeutic intervention.[5]

The Core Metabolic Pathway

The conversion of putrescine to GABA via this compound involves a two-step enzymatic cascade.

Step 1: Formation of this compound from Putrescine

Two primary enzymes are responsible for the oxidative deamination of putrescine to this compound in mammals:

-

Diamine Oxidase (DAO; EC 1.4.3.22): This copper-containing enzyme catalyzes the oxidation of putrescine, producing this compound, ammonia, and hydrogen peroxide.[1][6]

-

Monoamine Oxidase B (MAO-B; EC 1.4.3.4): While primarily known for its role in the degradation of monoamine neurotransmitters, MAO-B can also oxidize putrescine to this compound.[1][4]

Step 2: Oxidation of this compound to 4-Aminobutanoate (GABA)

The final and irreversible step in this pathway is the oxidation of this compound to GABA, catalyzed by:

-

This compound Dehydrogenase (ABALDH), also known as Aldehyde Dehydrogenase 9 Family, Member A1 (ALDH9A1; EC 1.2.1.19): This NAD⁺-dependent enzyme efficiently converts this compound to GABA.[1][7][8]

The overall reaction can be summarized as follows:

Putrescine + O₂ + H₂O → this compound + NH₃ + H₂O₂ this compound + NAD⁺ + H₂O → 4-Aminobutanoate (GABA) + NADH + H⁺

Quantitative Data

This section presents available quantitative data for the key enzymes and metabolites in the this compound metabolic pathway.

Enzyme Kinetics

The following tables summarize the kinetic parameters of the key enzymes involved in the pathway.

Table 1: Kinetic Parameters of Human ALDH9A1

| Substrate | Km (µM) | Vmax (nmol/s/mg) | Reference |

| This compound (ABAL) | - | ~1.8 | [7] |

| γ-Trimethylaminobutyraldehyde (TMABAL) | 8.2 ± 0.9 | 100 ± 2 | [7] |

| Betaine Aldehyde (BAL) | 100 ± 10 | 95 ± 3 | [7] |

| 3,4-Dihydroxyphenylacetaldehyde (DOPAL) | 15 ± 2 | 2.5 ± 0.1 | [7] |

| Acetaldehyde | 30 ± 5 | 1.0 ± 0.1 | [7] |

| Hexanal | 1.5 ± 0.2 | 3.0 ± 0.1 | [7] |

| Benzaldehyde | 10 ± 1 | 2.0 ± 0.1 | [7] |

| Note: Data for human recombinant ALDH9A1 at pH 7.5.[7] Vmax for ABAL is an approximate value based on specific activity. |

Table 2: Kinetic Parameters of Diamine Oxidase (DAO)

| Substrate | Km (mM) | Source | Reference |

| Putrescine | 4.98 | Mouse Liver | [9] |

| Spermidine (B129725) | 1.0 | Mouse Liver | [9] |

| Spermine (B22157) | 0.8 | Mouse Liver | [9] |

| Note: Apparent Km values. |

Metabolite Concentrations

The concentrations of the metabolites in this pathway can vary significantly depending on the tissue, physiological state, and species.

Table 3: Concentrations of Key Metabolites in Mammalian Tissues

| Metabolite | Tissue | Concentration | Species | Reference |

| GABA | Medial Frontal Brain (Gray Matter) | ~1.3 mM | Human | [10] |

| GABA | Medial Occipital Brain (Gray Matter) | ~1.0 mM | Human | [10] |

| GABA | Frontal and Occipital Brain (White Matter) | ~0.15 mM | Human | [10] |

| GABA | Brain (general) | ~1 mM | Unspecified | [11] |

| Putrescine | Liver | Variable | Chick | [12] |

| Putrescine | Kidney | Variable | Chick | [12] |

| Putrescine | Muscle | Variable | Chick | [12] |

| Note: this compound is a highly reactive and transient intermediate, and its in vivo concentrations are difficult to measure and not well-documented. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the this compound metabolic pathway.

Assay for this compound Dehydrogenase (ALDH9A1) Activity

This protocol is based on the spectrophotometric measurement of NADH production.

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

NAD⁺ solution (10 mM in water)

-

This compound (substrate) solution (concentration to be optimized, prepared fresh)

-

Purified or recombinant ALDH9A1 enzyme preparation

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL of 100 mM potassium phosphate buffer (pH 7.5)

-

100 µL of 10 mM NAD⁺ solution

-

Enzyme preparation (volume and concentration to be optimized)

-

Add water to a final volume of 900 µL.

-

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 100 µL of the this compound substrate solution.

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADH formation is directly proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Assay for Diamine Oxidase (DAO) Activity

This protocol describes a colorimetric assay for DAO activity.[1]

Materials:

-

PIPES buffer (25 mM, pH 7.2) containing 0.5% Triton X-100

-

Cadaverine (substrate) solution (30 mM in PIPES buffer)

-

Serum or plasma sample

-

Color solution: 100 µM DA-67, 6 U/mL peroxidase, and 5 U/mL ascorbate (B8700270) oxidase in 25 mM MES buffer (pH 5.4) containing 0.5% Triton X-100

-

Spectrophotometer

Procedure:

-

Incubate 1.5 mL of the substrate solution at 37°C for 5 minutes.

-

Add 400 µL of the serum or plasma sample to the substrate solution and incubate at 37°C for 30 minutes.

-

Add 1.5 mL of the color solution and incubate at 37°C for 1 hour.

-

Measure the absorbance at 668 nm. The intensity of the color is proportional to the DAO activity.

Analysis of Polyamines and GABA by LC-MS/MS

This is a general outline for the sensitive and specific quantification of putrescine, GABA, and other polyamines.[2][13][14][15]

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer.

-

Perform protein precipitation using an agent like trichloroacetic acid (TCA) or methanol.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

Derivatization (optional, but can improve chromatographic separation and sensitivity for some compounds).

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column (e.g., reversed-phase C18 or HILIC) for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile) is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard.

Regulation of the Pathway and Signaling Interactions

The this compound metabolic pathway is intricately regulated as part of the broader control of polyamine metabolism.

Transcriptional and Post-Translational Regulation:

The key regulatory point in the overall polyamine biosynthetic pathway is the enzyme ornithine decarboxylase (ODC) , which produces putrescine from ornithine.[16][17] ODC expression and activity are tightly controlled at the transcriptional, translational, and post-translational levels. High levels of polyamines can induce the expression of antizyme , a protein that binds to ODC and targets it for proteasomal degradation, thereby creating a negative feedback loop.[17]

The expression of ALDH9A1 is also subject to regulation. For instance, the transcription factor peroxisome proliferator-activated receptor α (PPARα) , which is involved in lipid metabolism, has been shown to regulate the expression of the ALDH9A1 gene.[7]

Signaling Pathway Interconnections:

Polyamine metabolism is closely linked to major signaling pathways that control cell growth and proliferation, such as the PI3K/Akt and mTOR pathways.[18] While direct regulation of the this compound segment of the pathway by these signaling cascades is not fully elucidated, the availability of the precursor, putrescine, is influenced by these central cellular regulators.

Conclusion

The this compound metabolic pathway, though comprising only a few core enzymatic steps, is a fundamentally important route in mammalian metabolism. It not only serves as a key catabolic pathway for polyamines but also provides an alternative source for the synthesis of the crucial neurotransmitter GABA. The intricate regulation of this pathway, particularly through the control of its precursor, putrescine, highlights its integration with central cellular processes governing growth and signaling. A thorough understanding of the kinetics, regulation, and cellular context of this pathway is essential for researchers in neuroscience, metabolism, and drug development. The methodologies and data presented in this guide offer a solid foundation for further investigation into the physiological and pathological roles of this compound metabolism and for the identification of potential therapeutic targets within this pathway.

References

- 1. Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA and glutamate in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic and structural analysis of human ALDH9A1 [ouci.dntb.gov.ua]

- 6. benchchem.com [benchchem.com]

- 7. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of 4-Aminobutanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. [Oxidation of putrescine, spermidine and spermine by diamino-oxidase from mouse liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of regional variation of GABA in the human brain by optimized point-resolved spectroscopy at 7T in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABA concentration in brain - Unspecified - BNID 115055 [bionumbers.hms.harvard.edu]

- 12. Effect of dietary putrescine on whole body growth and polyamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. shop.sartorius.com [shop.sartorius.com]

- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 15. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Mammalian Polyamine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Neurotransmission: An In-depth Technical Guide to the Enzymatic Conversion of 4-Aminobutanal to GABA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. While the principal pathway for GABA synthesis is the decarboxylation of glutamate, an alternative route originating from the polyamine putrescine offers a distinct mechanism for GABA production. This technical guide provides a comprehensive overview of the core enzymatic step in this alternative pathway: the conversion of 4-aminobutanal to GABA. This reaction is catalyzed by aminobutyraldehyde dehydrogenase (ABALDH), a member of the aldehyde dehydrogenase (ALDH) superfamily. This document details the enzymatic process, presents kinetic data from various organisms, and provides in-depth experimental protocols for enzyme activity assessment and product quantification, serving as a vital resource for researchers in neuroscience and drug development.

Introduction: The Alternative Pathway to GABA

The synthesis of GABA from this compound is a key step in the metabolic breakdown of putrescine. This pathway contributes to the overall GABA pool in various tissues, including the brain. The initial step involves the conversion of putrescine to this compound, which can be mediated by diamine oxidase (DAO) or through a series of reactions involving monoamine oxidase B (MAO-B). The subsequent and final step in this pathway is the NAD(P)+-dependent oxidation of this compound to GABA, catalyzed by aminobutyraldehyde dehydrogenase (ABALDH). Understanding the kinetics and regulation of this enzyme is critical for elucidating its role in both normal physiological processes and pathological conditions.

The Key Enzyme: Aminobutyraldehyde Dehydrogenase (ABALDH)

Aminobutyraldehyde dehydrogenase (EC 1.2.1.19), also known as this compound dehydrogenase, is the central enzyme in this conversion. It belongs to the large and diverse aldehyde dehydrogenase (ALDH) superfamily. In humans, this enzyme is represented by isoforms such as ALDH9A1 and ALDH5A1, which exhibit broad substrate specificity. These enzymes are not only involved in GABA metabolism but also in the detoxification of other biogenic and xenobiotic aldehydes.

The enzymatic reaction is as follows:

This compound + NAD⁺ + H₂O ⇌ GABA + NADH + 2H⁺[1]

This reaction is an irreversible oxidation, providing a directed flow towards GABA synthesis. The production of NADH links this metabolic pathway to the overall redox state of the cell.

Signaling Pathways and Metabolic Context

The conversion of this compound to GABA is integrated into a larger metabolic network originating from arginine and ornithine, the precursors of putrescine. This pathway is not only a source of GABA but also plays a role in polyamine homeostasis, which is crucial for cell growth, differentiation, and proliferation.

Figure 1. Metabolic pathway from precursors to GABA.

Quantitative Data: A Comparative Look at Enzyme Kinetics

The kinetic properties of aminobutyraldehyde dehydrogenase have been characterized in a variety of organisms. The Michaelis constant (Km) for this compound and the cofactor NAD+, along with the maximum reaction velocity (Vmax) or catalytic constant (kcat), provide insights into the enzyme's efficiency and substrate affinity.

| Organism/Enzyme | Substrate | Km (µM) | Vmax (nmol/s/mg) or kcat (s⁻¹) | Cofactor | Km (NAD⁺) (µM) | Reference |

| Human (ALDH9A1) | This compound (ABAL) | - | Vmax: ~4.9 (relative to TMABAL) | NAD⁺ | 32 ± 2 | [2] |

| Rat (Liver Cytoplasm) | This compound (ABAL) | 110 | Vmax: 100 (relative value) | NAD⁺ | ~70 | [3] |

| Escherichia coli | δ-1-pyrroline* | 31.3 ± 6.8 | - | NAD⁺ | 53.8 ± 7.4 | [4] |

| Apple (MdAMADH1/2) | This compound | - | Lower efficiency than 3-aminopropanal | NAD⁺ | - | [5] |

Note: this compound exists in equilibrium with its cyclic Schiff base, Δ¹-pyrroline. Some studies use Δ¹-pyrroline as the substrate.

Experimental Protocols

Recombinant Enzyme Expression and Purification

A reliable source of active aminobutyraldehyde dehydrogenase is essential for in vitro studies. The following is a general protocol for the expression and purification of His-tagged recombinant human ALDH9A1 in E. coli.

Figure 2. Workflow for recombinant enzyme purification.

Protocol:

-

Transformation and Culture: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the human ALDH9A1 gene fused to a His-tag. Grow the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.8.[2]

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Reduce the temperature to 20°C and continue to culture overnight.[2]

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, and protease inhibitors) and lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA or cobalt affinity chromatography column. Wash the column extensively with lysis buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. Elute the His-tagged ALDH9A1 with a linear gradient of imidazole (e.g., 20-500 mM).

-